3-(1,3-Benzodioxol-5-yl)-6-[(2-methylphenyl)methylsulfanyl]pyridazine
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Description
3-(1,3-Benzodioxol-5-yl)-6-[(2-methylphenyl)methylsulfanyl]pyridazine is a useful research compound. Its molecular formula is C19H16N2O2S and its molecular weight is 336.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential as Antitumor and Antibacterial Agents
Research has demonstrated the synthesis of novel thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives, showcasing potent antitumor and antibacterial activities. Compounds within this research showed higher activity against liver, colon, and lung cancer cell lines than doxorubicin, a standard in chemotherapy, as well as high activity against Gram-positive and Gram-negative bacteria (Hafez, Alsalamah, & El-Gazzar, 2017).
Herbicidal Activities
Another study synthesized novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives and evaluated their herbicidal activities. Compounds exhibited excellent herbicidal activities, highlighting the importance of the substituted phenoxy group and the electron-withdrawing group for high herbicidal activity (Xu et al., 2012).
Corrosion Inhibition
Research on corrosion inhibitors for iron in hydrochloride acid solution identified that newly synthesised pyridazine derivatives, particularly those with stet-5-benzyl-6-methylpyridazin-3-yl thioethanoic and its analogs, significantly increased inhibition efficiency, demonstrating the potential for these compounds in protecting against corrosion in acidic environments (Chetouani et al., 2003).
Synthesis of Novel Heterocyclic Compounds
The synthesis and structure analysis of compounds like 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine reveal significant pharmaceutical importance, with extensive structural analysis conducted through techniques like X-ray diffraction and density functional theory calculations. Such studies not only contribute to the understanding of molecular structures but also hint at the vast potential of pyridazine analogs in medicinal chemistry (Sallam et al., 2021).
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-[(2-methylphenyl)methylsulfanyl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-13-4-2-3-5-15(13)11-24-19-9-7-16(20-21-19)14-6-8-17-18(10-14)23-12-22-17/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKJAKCKBNRSGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.